

Application Notes and Protocols: Copper-Catalyzed N-Arylation of Amines with Diphenyliodonium Iodide

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Compound of Interest

Compound Name: *Diphenyliodonium iodide*

Cat. No.: *B145650*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and functional materials. Arylamines are prevalent structural motifs in a vast array of bioactive molecules.^[1] The copper-catalyzed N-arylation of amines, a variation of the Ullmann condensation, offers a powerful and cost-effective alternative to palladium-catalyzed methods.^[1] The use of diaryliodonium salts as arylating agents has gained significant traction due to their high reactivity, which often allows for milder reaction conditions.^{[2][3]} **Diphenyliodonium iodide**, as a stable and readily available reagent, serves as an effective phenyl group donor in these transformations.

This document provides detailed application notes and protocols for the copper-catalyzed N-arylation of primary and secondary amines using **diphenyliodonium iodide**. It includes optimized reaction conditions, experimental procedures, and a discussion of the reaction mechanism and applications.

Data Presentation

The efficiency of the copper-catalyzed N-arylation is influenced by the choice of catalyst, solvent, base, and temperature. Below are tabulated summaries of typical reaction conditions

and yields for the N-arylation of various primary and secondary amines with **diphenyliodonium iodide**.

Table 1: Copper-Catalyzed N-Arylation of Primary Amines with **Diphenyliodonium Iodide**

Entry	Amine Substrate	Copper Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aniline	CuI (5)	K ₃ PO ₄	DMF	110	12	85-95
2	p-Toluidine	CuSO ₄ ·5 H ₂ O (10)	K ₃ PO ₄	Water	80	6	~81[1]
3	p-Anisidine	CuSO ₄ ·5 H ₂ O (10)	K ₃ PO ₄	Water	80	6	>90[1]
4	p-Nitroaniline	CuI (10)	Cs ₂ CO ₃	Dioxane	100	24	57-65[1]
5	Benzylamine	CuCl (10)	Et ₃ N	Toluene	RT	2	High
6	Cyclohexylamine	CuI (5)	K ₂ CO ₃	DMF	120	24	70-80

Table 2: Copper-Catalyzed N-Arylation of Secondary Amines with **Diphenyliodonium Iodide**

Entry	Amine Substrate	Copper Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	N-Methylaniline	CuSO ₄ ·5 H ₂ O (10)	K ₃ PO ₄	Water	80	8	~59[1]
2	Diphenylamine	CuI (10) / phenanthroline	KOtBu	Toluene	120	24	Moderate [4]
3	Piperidine	CuI (5)	K ₃ PO ₄	2-Propanol	80	24	High
4	Morpholine	CuI (5)	K ₃ PO ₄	DMSO	110	12	80-90
5	Indoline	CuSO ₄ ·5 H ₂ O (10)	K ₃ PO ₄	Water	80	8	~51[1]

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Primary Aromatic Amines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Amine (1.0 mmol)
- **Diphenyliodonium iodide** (1.2 mmol)
- Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
- Potassium phosphate (K₃PO₄) (2.0 mmol)
- Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

- Argon or Nitrogen atmosphere

Procedure:

- To a dry Schlenk flask, add the amine, **diphenyliodonium iodide**, CuI, and K₃PO₄.
- Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
- Add anhydrous DMF via syringe.
- Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.

Protocol for Copper-Catalyzed N-Arylation of Secondary Aliphatic Amines in Water

This environmentally friendly protocol is suitable for certain secondary amines.^[1]

Materials:

- Secondary amine (0.2 mmol)
- **Diphenyliodonium iodide** (0.24 mmol)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 10 mol%)

- Water (2 mL)

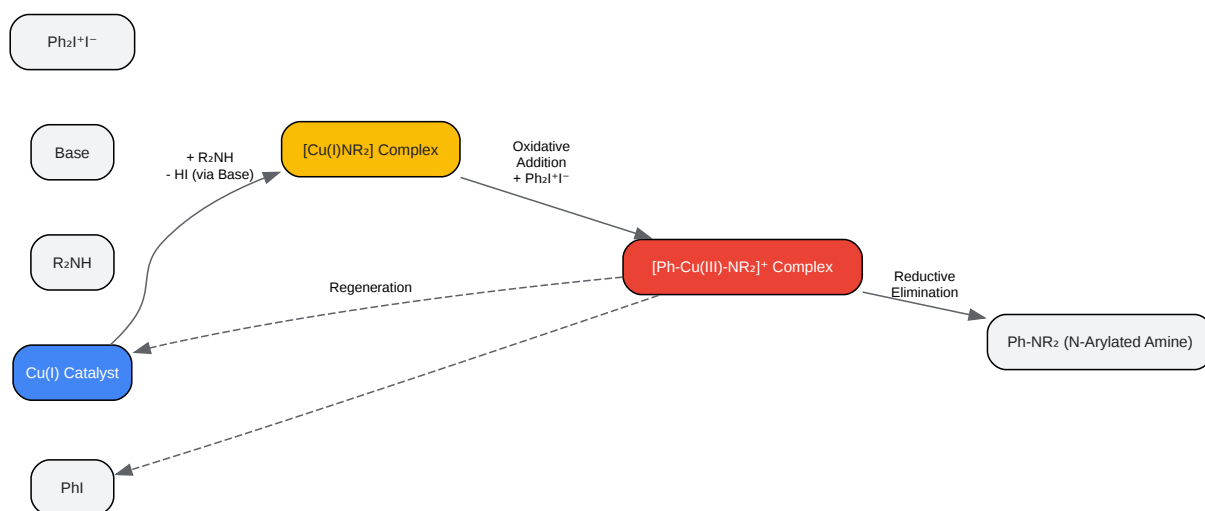
Procedure:

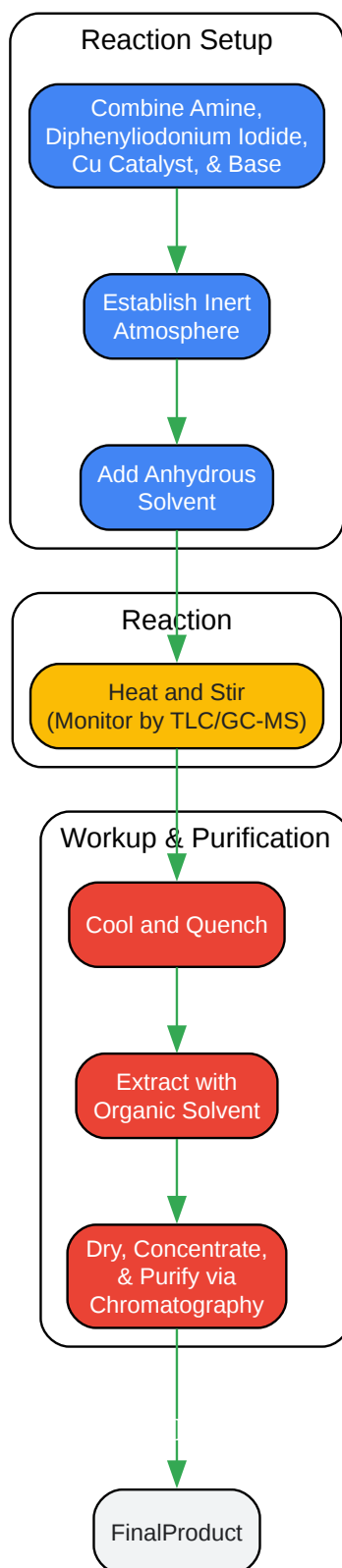
- In a round-bottom flask, combine the secondary amine, **diphenyliodonium iodide**, and $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$.
- Add water to the flask.
- Heat the reaction mixture to 80 °C and stir for 6-8 hours.^[1]
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature.
- Extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
- Purify the residue by flash chromatography to yield the pure N-aryl tertiary amine.

Mandatory Visualizations

Reaction Mechanism

The copper-catalyzed N-arylation of amines with diaryliodonium salts is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.





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References

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